Tirabrutinib (also known as ONO-4059 or GS-4059) is a second-generation, highly selective, and irreversible small-molecule inhibitor of Bruton's tyrosine kinase (BTK). It covalently binds to the Cys481 residue of the BTK active site, effectively halting B-cell receptor (BCR) signaling [1]. In procurement and material selection, Tirabrutinib is primarily prioritized over first-generation inhibitors due to its significantly reduced off-target kinase affinity and its exceptional ability to cross the blood-brain barrier (BBB). These baseline characteristics make it a critical compound for advanced hematological research, neuro-oncology modeling, and high-fidelity biochemical assays where off-target toxicity or poor central nervous system (CNS) penetrance would otherwise compromise experimental integrity [2].
Substituting Tirabrutinib with first-generation BTK inhibitors, such as Ibrutinib, frequently fails in rigorous experimental and formulation workflows due to profound differences in kinase selectivity and pharmacokinetic distribution. Ibrutinib exhibits high affinity for off-target kinases—including EGFR, ITK, and TEC—which introduces confounding variables in phenotypic screens and drives severe in vivo toxicities such as atrial fibrillation and bleeding [1]. Furthermore, standard BTK inhibitors demonstrate poor cerebrospinal fluid (CSF) penetration, rendering them inadequate for central nervous system (CNS) disease models [2]. Consequently, buyers must procure Tirabrutinib when the application demands isolated BTK inhibition without T-cell or epithelial off-target interference, or when modeling primary CNS lymphomas (PCNSL).
Tirabrutinib demonstrates exceptional target fidelity compared to Ibrutinib, particularly concerning off-target kinases that drive in vivo toxicities. In biochemical assays, Tirabrutinib exhibited an IC50 of 3020 nmol/L for EGFR and >20,000 nmol/L for ITK, translating to a 440-fold and >2,940-fold selectivity for BTK, respectively [1]. In stark contrast, Ibrutinib irreversibly inhibits EGFR, ITK, and at least 9 other kinases with IC50 values of approximately 11 nmol/L or less [1]. This massive quantitative difference in selectivity ensures that Tirabrutinib does not confound B-cell assays with T-cell (ITK) or epithelial (EGFR) signaling disruptions.
| Evidence Dimension | IC50 for Off-Target Kinases (EGFR and ITK) |
| Target Compound Data | EGFR IC50 = 3020 nmol/L; ITK IC50 > 20,000 nmol/L |
| Comparator Or Baseline | Ibrutinib (EGFR and ITK IC50 ≤ 11 nmol/L) |
| Quantified Difference | 440-fold (EGFR) and >2,940-fold (ITK) greater selectivity for BTK with Tirabrutinib |
| Conditions | In vitro kinase inhibition profiling |
Procuring Tirabrutinib prevents confounding off-target signaling in phenotypic screens and minimizes EGFR-mediated toxicities (e.g., rash) in animal models.
For neuro-oncology applications, the ability of a BTK inhibitor to penetrate the blood-brain barrier is a primary procurement criterion. Clinical pharmacokinetic profiling reveals that the cerebrospinal fluid (CSF) to plasma concentration ratio for Tirabrutinib is approximately 13–18%[1]. In comparison, Ibrutinib achieves a CSF/plasma ratio of only 1–7% [1]. Absolute mean CSF concentrations further validate this, with Tirabrutinib reaching up to 14.0 ng/mL, whereas Ibrutinib peaks between 0.59 and 0.87 ng/mL across various dosing regimens [2]. This superior CNS penetrance is essential for modeling primary central nervous system lymphoma (PCNSL).
| Evidence Dimension | CSF/Plasma Concentration Ratio and Absolute CSF Concentration |
| Target Compound Data | 13–18% CSF/plasma ratio; up to 14.0 ng/mL mean CSF concentration |
| Comparator Or Baseline | Ibrutinib (1–7% CSF/plasma ratio; 0.59–0.87 ng/mL mean CSF concentration) |
| Quantified Difference | Over 2.5x higher CSF/plasma ratio and >15x higher absolute CSF concentration for Tirabrutinib |
| Conditions | In vivo pharmacokinetic profiling (CSF vs plasma sampling) |
This pharmacokinetic advantage makes Tirabrutinib the mandatory choice for researchers and formulators targeting CNS-localized B-cell malignancies.
When selecting a BTK inhibitor for multiplexed biochemical screening, the overall kinome hit rate is a critical metric of compound purity and specificity. In a KINOMEscan profiling study assessing the percentage of human wild-type kinases inhibited by >65% at a 1 µM single dose, Tirabrutinib demonstrated a remarkably low hit rate of 2.3% [1]. In contrast, Ibrutinib exhibited a hit rate of 9.4%, and Spebrutinib showed an 8.3% hit rate under identical conditions[1]. This restricted binding profile ensures that Tirabrutinib acts almost exclusively on BTK, reducing the need for complex bioinformatic deconvolution of off-target effects.
| Evidence Dimension | Kinase Hit Rate (% of kinases inhibited >65% at 1 µM) |
| Target Compound Data | 2.3% hit rate |
| Comparator Or Baseline | Ibrutinib (9.4% hit rate) and Spebrutinib (8.3% hit rate) |
| Quantified Difference | 75% reduction in broad kinome off-target binding compared to Ibrutinib |
| Conditions | KINOMEscan profiling at 1 µM single dose |
A lower kinome hit rate guarantees higher target fidelity in complex biochemical assays, making Tirabrutinib superior for precision pathway mapping.
Due to its superior 13–18% CSF/plasma penetration ratio and high absolute CSF concentrations, Tirabrutinib is the optimal BTK inhibitor for in vivo models of primary central nervous system lymphoma (PCNSL). It reliably crosses the blood-brain barrier, a critical requirement where first-generation inhibitors like Ibrutinib fail to achieve therapeutic parenchyma concentrations [1].
Its >2,940-fold selectivity over ITK and 440-fold over EGFR makes Tirabrutinib ideal for isolating BTK-specific pathways in primary B-cell assays. Researchers must procure this compound to avoid triggering T-cell or epithelial off-target effects that commonly confound data when using less selective agents [2].
Tirabrutinib serves as a highly selective benchmark in comparative pharmacology studies. By utilizing its restricted kinome hit rate (2.3%), toxicologists can decouple true BTK inhibition efficacy from TEC/EGFR-linked adverse events, such as bleeding and atrial fibrillation, which are prevalent with older BTK inhibitors[3].